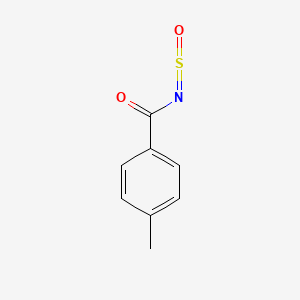
Benzamide, 4-methyl-N-sulfinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-methyl-N-sulfinyl- is a chemical compound with the molecular formula C8H9NO2S It is characterized by the presence of a benzamide core structure with a methyl group and a sulfanylidene group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-sulfinyl- typically involves the condensation of 4-methylbenzoic acid with a suitable amine in the presence of a dehydrating agent. One common method involves the use of thionyl chloride to activate the carboxylic acid group, followed by reaction with an amine to form the benzamide derivative.
Industrial Production Methods: In an industrial setting, the production of Benzamide, 4-methyl-N-sulfinyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.
Types of Reactions:
Oxidation: Benzamide, 4-methyl-N-sulfinyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-methyl-N-sulfinyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Wirkmechanismus
The mechanism of action of Benzamide, 4-methyl-N-sulfinyl- involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-N-(methyl(4-methylphenyl)oxido-lambda(4)-sulfanylidene)benzenesulfonamide
- 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
- N-(dodecyl(4-methylphenyl)oxido-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide
Comparison: Benzamide, 4-methyl-N-sulfinyl- is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methyl group also influences its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
40014-43-5 |
|---|---|
Molekularformel |
C8H7NO2S |
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
4-methyl-N-sulfinylbenzamide |
InChI |
InChI=1S/C8H7NO2S/c1-6-2-4-7(5-3-6)8(10)9-12-11/h2-5H,1H3 |
InChI-Schlüssel |
IJPNXIDAOZMAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N=S=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













